1,2-Bis(4-hydroxy-3-methoxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol
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Overview
Description
1,2-Bis(4-hydroxy-3-methoxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol is a complex organic compound characterized by its unique structure, which includes hydroxy, methoxy, and morpholinylmethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-hydroxy-3-methoxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol typically involves multi-step organic reactions. The process begins with the preparation of the phenyl ring substituted with hydroxy, methoxy, and morpholinylmethyl groups. This is followed by the coupling of two such substituted phenyl rings through an ethanediol linkage. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-hydroxy-3-methoxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and morpholinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1,2-Bis(4-hydroxy-3-methoxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component of drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-hydroxy-3-methoxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol involves its interaction with molecular targets and pathways within biological systems. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with proteins, enzymes, and receptors, modulating their activity. The morpholinylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bisphenol derivatives with hydroxy, methoxy, and morpholinylmethyl substitutions. Examples include:
- 1,2-Bis(4-hydroxy-3-methoxyphenyl)-1,2-ethanediol
- 1,2-Bis(4-hydroxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol
Uniqueness
1,2-Bis(4-hydroxy-3-methoxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol is unique due to the specific combination of functional groups and their positions on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6945-28-4 |
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Molecular Formula |
C26H36N2O8 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
1,2-bis[4-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C26H36N2O8/c1-33-21-13-17(11-19(23(21)29)15-27-3-7-35-8-4-27)25(31)26(32)18-12-20(24(30)22(14-18)34-2)16-28-5-9-36-10-6-28/h11-14,25-26,29-32H,3-10,15-16H2,1-2H3 |
InChI Key |
KXGOXFFKVYMQCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCOCC2)C(C(C3=CC(=C(C(=C3)OC)O)CN4CCOCC4)O)O |
Origin of Product |
United States |
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